molecular formula C10H15N B3345522 4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole CAS No. 105983-45-7

4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole

Cat. No.: B3345522
CAS No.: 105983-45-7
M. Wt: 149.23 g/mol
InChI Key: QYEZVRQROOIQIN-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole is a heterocyclic compound with a unique structure that includes a cyclooctane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a suitable precursor, such as a cyclooctanone derivative, followed by cyclization with an amine source under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole can be compared with other similar compounds, such as:

    Cyclooctane derivatives: These compounds share the cyclooctane ring but lack the fused pyrrole ring.

    Pyrrole derivatives: These compounds contain the pyrrole ring but do not have the fused cyclooctane ring.

    Other fused heterocycles: Compounds with different fused ring systems, such as indoles or quinolines, can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-4-6-10-9(5-3-1)7-8-11-10/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEZVRQROOIQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545085
Record name 4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105983-45-7
Record name 4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole
Reactant of Route 2
4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole
Reactant of Route 3
4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole
Reactant of Route 4
4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole
Reactant of Route 5
4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole
Reactant of Route 6
4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole

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